[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, chlorination, and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and consistency. The final product is usually purified through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted cyclopenta[a]phenanthrene compounds.
Scientific Research Applications
Chemistry
In chemistry, [(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential in biological research, particularly in studying its interactions with various biological targets. Its derivatives are often explored for their biological activities, including anti-inflammatory and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Research focuses on understanding their mechanism of action and developing new drugs based on their structure.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,10R,13S,14S,17S)-17-Acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro phenanthrene-3,2′- [1,3]dioxolan]-17-yl acetate
- [(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,4,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro [cyclopenta [a]phenanthrene-3,2’- [1,3]dioxolan]-11 (2H)-one
Uniqueness
[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate stands out due to its specific stereochemistry and functional groups
Properties
CAS No. |
903-28-6 |
---|---|
Molecular Formula |
C21H29ClO2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H29ClO2/c1-13(23)24-19-7-6-17-16-5-4-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
FSOVIIOJSZNYCD-PXQJOHHUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)Cl)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)Cl)C)C |
Origin of Product |
United States |
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